molecular formula C12H22N2O5 B1377379 Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate CAS No. 1096701-63-1

Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate

Cat. No. B1377379
M. Wt: 274.31 g/mol
InChI Key: IQZHTZXJJVTBLE-UHFFFAOYSA-N
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Description

Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate, also known as Boc-2-aminopropanoic acid ethyl ester, is a chemical compound with the CAS Number: 1096701-63-1 . It has a molecular weight of 274.32 and is commonly available in powder form .


Molecular Structure Analysis

The molecule contains a total of 40 bonds, including 18 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 (thio-) carbamate (aliphatic) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 274.32 . The IUPAC name is ethyl (3-((tert-butoxycarbonyl)amino)propanoyl)glycinate . The InChI Code is 1S/C12H22N2O5/c1-5-18-10(16)8-14-9(15)6-7-13-11(17)19-12(2,3)4/h5-8H2,1-4H3,(H,13,17)(H,14,15) .

Scientific Research Applications

Synthesis Approaches

Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate, a chemical of interest, is used as a core or intermediate compound in synthesizing various complex molecules. For instance, Doraswamy & Ramana (2013) detailed a synthesis pathway that includes a sequence of reactions involving tert-butoxy anhydride and other reagents to create compounds with potential antimicrobial properties (Doraswamy & Ramana, 2013). Similarly, Bevk et al. (2001) described the preparation of Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate from ethyl (2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)acetate and bis(dimethylamino)-tert-butoxymethane, demonstrating the versatility of compounds with tert-butoxy components in chemical synthesis (Bevk et al., 2001).

Chemical Transformations and Applications

Chemical entities similar to ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate serve as crucial intermediates in diverse chemical transformations, contributing significantly to synthetic chemistry and material science. Thalluri et al. (2014) highlighted the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids, showcasing the transformative potential of these compounds (Thalluri et al., 2014). Another study by Thalluri et al. (2013) discussed the utility of ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) as an efficient coupling reagent for esterification, thioesterification, amidation, and peptide synthesis, illustrating the compound's role in facilitating complex organic reactions (Thalluri et al., 2013).

properties

IUPAC Name

ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5/c1-5-18-10(16)8-14-9(15)6-7-13-11(17)19-12(2,3)4/h5-8H2,1-4H3,(H,13,17)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZHTZXJJVTBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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